![molecular formula C15H32ClOP B14408172 Tributyl[(oxiran-2-yl)methyl]phosphanium chloride CAS No. 82063-33-0](/img/structure/B14408172.png)
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride is an organophosphorus compound with the molecular formula C16H34ClOP It is a quaternary phosphonium salt that contains an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride can be synthesized through the reaction of tributylphosphine with epichlorohydrin. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The process involves the nucleophilic attack of the phosphine on the epoxide ring, leading to the formation of the phosphonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while ring-opening reactions can produce different alcohols or amines.
科学的研究の応用
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology and Medicine: The compound’s ability to form stable phosphonium salts makes it useful in the development of pharmaceuticals and biologically active molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of tributyl[(oxiran-2-yl)methyl]phosphanium chloride involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where they act as nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Tributyl(methyl)phosphonium chloride
- Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide
Comparison
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other phosphonium salts. For example, tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide contains a dioxolane ring instead of an oxirane, leading to different chemical behavior and applications.
特性
CAS番号 |
82063-33-0 |
|---|---|
分子式 |
C15H32ClOP |
分子量 |
294.84 g/mol |
IUPAC名 |
tributyl(oxiran-2-ylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C15H32OP.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)14-15-13-16-15;/h15H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XOASYEPRPKFCLP-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC1CO1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
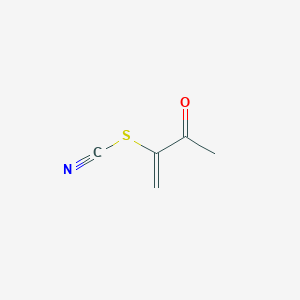

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
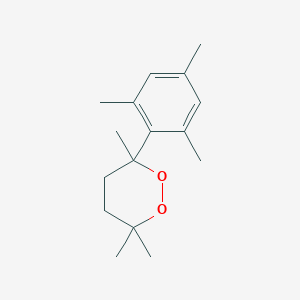
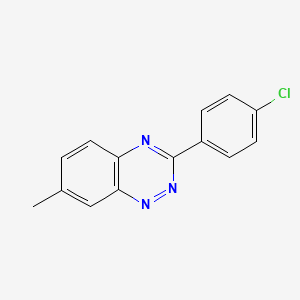
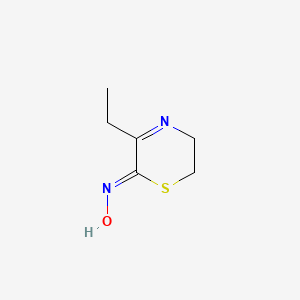
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
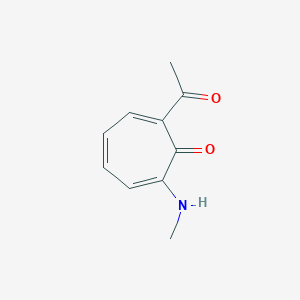
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)

